1-Cinnamyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-11-15(13)10-4-8-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,17)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGJXNLTLFRNJ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-Cinnamyl-1H-pyrrole-2-carboxylic Acid
General Synthetic Strategy
The preparation generally involves the hydrogenation of precursor compounds bearing unsaturated or protected functionalities to yield the desired pyrrole-2-carboxylic acid derivatives with the cinnamyl substituent at the nitrogen. The key step is the stereoselective catalytic hydrogenation of a compound of general formula (3) to obtain the target compound of general formula (1), where the substituent R^1 corresponds to the cinnamyl group.
Catalytic Hydrogenation Using Cobalt and Nickel Catalysts
A novel and economically advantageous method employs cobalt- and/or nickel-based catalysts instead of traditional precious metal catalysts such as palladium, platinum, or rhodium. These base metal catalysts, including sponge metal catalysts (Raney nickel or Raney cobalt), provide equal or superior stereoselectivity and catalytic efficiency for the hydrogenation step.
Key reaction parameters:
| Parameter | Range/Value | Preferred Range/Value |
|---|---|---|
| Catalyst type | Cobalt and/or nickel sponge metals | Raney nickel, Raney cobalt |
| Hydrogen pressure | 1 to 100 bar | 5 to 25 bar |
| Catalyst loading | 0.1 to 1000 g/mol substrate | 5 to 50 g/mol substrate |
| Solvent | Water, alcohols (methanol, ethanol, n-propanol, isopropanol) | Alcohols preferred |
| Temperature | 0 to 100 °C | 40 to 80 °C |
| pH | 1 to 9 | 4 to 6 |
| Reaction time | 1 to 48 hours | 10 to 18 hours |
This method offers several advantages:
- Cost-effectiveness due to the use of abundant base metals.
- High stereoselectivity suitable for producing the desired L-configuration (S-configuration) critical for biological activity.
- Reduced catalyst poisoning compared to precious metal catalysts.
- Scalability for industrial applications.
Preparation of the Hydrogenation Substrate
The precursor compound (general formula (3)) can be synthesized via various synthetic routes, including:
- Formation from compounds of general formula (4a) or (4b), which are intermediates bearing protected or unprotected carboxyl groups and alkyl or aryl substituents.
- Synthetic methods described in patent WO2008/067981, which detail the formation of these intermediates prior to hydrogenation.
Post-Hydrogenation Processing
After completion of the hydrogenation:
- The catalyst is removed by filtration, centrifugation, or precipitation.
- The product is isolated and purified by chromatographic separation, crystallization, precipitation, evaporation, or lyophilization.
Use of the Product in Further Synthesis
The obtained this compound or its derivatives can be directly used in coupling reactions to synthesize ramipril or related ACE inhibitors without requiring additional amine protection steps, improving synthetic efficiency.
Detailed Research Findings and Analysis
- Catalyst Efficiency: Studies have demonstrated that cobalt- and nickel-based catalysts, including bimetallic combinations and catalysts promoted with small amounts of ruthenium, achieve high conversion rates and stereoselectivity comparable to or better than precious metal catalysts.
- Stereoselectivity: The hydrogenation process yields products with over 95% S-configuration, often exceeding 98-99%, essential for the biological activity of downstream pharmaceutical products.
- Solvent and pH Effects: Alcoholic solvents and slightly acidic to neutral pH (4-6) optimize catalyst activity and selectivity.
- Reaction Conditions: Moderate temperatures (40-80 °C) and hydrogen pressures (5-25 bar) balance reaction rate and selectivity, minimizing side reactions and catalyst degradation.
Summary Table of Preparation Method Parameters
| Aspect | Details |
|---|---|
| Starting Material | Compound of general formula (3) with R^1 = cinnamyl |
| Catalysts | Raney nickel, Raney cobalt, cobalt-nickel bimetallic catalysts, ruthenium-promoted variants |
| Solvents | Methanol, ethanol, n-propanol, isopropanol, water |
| Hydrogen Pressure | 5–25 bar |
| Temperature | 40–80 °C |
| pH Range | 4–6 |
| Catalyst Loading | 5–50 g catalyst per mol substrate |
| Reaction Time | 10–18 hours |
| Product Isolation | Filtration, chromatography, crystallization, lyophilization |
| Stereoselectivity | >95% S-configuration |
Chemical Reactions Analysis
1-Cinnamyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid as a dual inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are critical in the inflammatory response, making their inhibition a valuable therapeutic strategy for conditions such as arthritis and other inflammatory diseases. The compound has shown promising results in reducing inflammation through its ability to modulate these pathways effectively .
Antioxidant Activity
Cinnamic acid derivatives, including this compound, exhibit substantial antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases and aging processes. The antioxidant activity is attributed to the structural characteristics of the cinnamyl group, which enhances electron donation capabilities .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial effects. It has shown potential against various pathogenic bacteria, including those responsible for chronic infections. The mechanism involves disrupting bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. This property positions it as a candidate for developing new antibacterial agents that can overcome multidrug resistance .
Cosmetic Applications
In the cosmetic industry, this compound is being explored for its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for formulations aimed at reducing skin irritation and aging signs. The compound can be incorporated into creams and serums designed to enhance skin health by providing protection against environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the pyrrole ring or modifications to the carboxylic acid group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Solubility and Stability
- Aliphatic vs.
- Halogen Effects : Chloro substituents increase stability and lipophilicity, favoring membrane permeability .
Biological Activity
1-Cinnamyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data from recent studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a cinnamyl group and a carboxylic acid moiety. This unique structure contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have demonstrated that compounds containing the pyrrole structure can inhibit pro-inflammatory cytokines. For instance, derivatives of pyrrole have shown significant inhibition of TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases.
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | Up to 85% at specific concentrations |
2. Anticancer Activity
In vitro studies have revealed that this compound exhibits selective toxicity toward cancer cells. For example, it demonstrated a mean growth inhibition of 54.25% against HepG2 liver cancer cells while sparing normal fibroblast cells.
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 | 54.25 |
| HeLa | Significant inhibition observed |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Related pyrrole derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | Effective at low concentrations |
| S. aureus | Effective at low concentrations |
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to reduced inflammation or cancer cell growth.
Case Studies
Recent studies have highlighted the efficacy of pyrrole derivatives in various applications:
- Anti-inflammatory Effects : A study demonstrated that a related pyrrole derivative significantly reduced inflammation in animal models by inhibiting TNF-α production.
- Anticancer Research : Clinical trials involving pyrrole derivatives showed promising results in reducing tumor size in patients with specific types of cancer.
- Antimicrobial Properties : Research indicated that certain derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, enhancing their potential as novel antibacterial agents.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, a comparative analysis with other pyrrole derivatives was conducted:
| Compound | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Pyrrole derivative A | Moderate | High | Moderate |
| Pyrrole derivative B | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cinnamyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves functionalization of the pyrrole core via metalation (e.g., directed ortho-metalation) followed by coupling with a cinnamyl group. Optimization includes controlling temperature (e.g., −78°C for lithiation), solvent choice (e.g., THF or Et₂O), and stoichiometry of reagents. Post-synthetic hydrolysis of ester intermediates to the carboxylic acid can be achieved using aqueous NaOH or HCl . For derivatives, site-selective metalation strategies are critical to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms regioselectivity. Infrared (IR) spectroscopy verifies carboxylic acid and aromatic C–H stretches. Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and hydrogen-bonding motifs, such as centrosymmetric dimers linked via N–H⋯O and O–H⋯O interactions, as observed in related pyrrole-2-carboxylic acid derivatives .
Q. How does the crystal packing of pyrrole-2-carboxylic acid derivatives influence their stability and reactivity?
- Methodological Answer : Hydrogen-bonded dimerization (e.g., R₂²(10) and R₂²(8) motifs) stabilizes the solid-state structure, reducing hygroscopicity. This packing can hinder reactivity in the solid phase but enhance solubility in polar solvents due to disrupted intermolecular interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide the design of this compound derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-31G*) model electron density gradients, while solvent effects are simulated using continuum models (e.g., COSMO). DFT-derived frontier molecular orbitals (HOMO/LUMO) predict reactivity sites for electrophilic/nucleophilic attacks .
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Validation : Compare DFT-calculated vibrational spectra (IR/Raman) with experimental data to refine functional choices.
- Multimethod Analysis : Pair NMR chemical shift calculations (GIAO-DFT) with experimental shifts to validate substituent effects.
- Error Analysis : Assess systematic errors in atomization energies (e.g., average absolute deviation <3 kcal/mol) using benchmark datasets .
Q. How do modifications to the cinnamyl group impact the bioactivity of pyrrole-2-carboxylic acid derivatives in medicinal chemistry?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., biphenyl groups) enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase acidity of the carboxylic acid, improving hydrogen-bonding interactions.
- Case Study : Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate derivatives show improved lipid-lowering activity compared to non-phenyl analogs, highlighting the role of aromatic stacking .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer : Atropisomerism in biphenyl-containing derivatives (e.g., 1-[(3-carboxy-1,1′-biphenyl)-2-yl] analogs) requires chiral resolution via HPLC with cellulose-based columns or enzymatic kinetic resolution. Absolute configuration is confirmed by circular dichroism (CD) spectroscopy and SC-XRD .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on hydrogen-bonding patterns in pyrrole-2-carboxylic acid derivatives?
- Methodological Answer :
- Crystallographic Reanalysis : Re-examine SC-XRD data for overlooked symmetry elements (e.g., inversion centers) that may alter hydrogen-bond assignments.
- Computational Modeling : Simulate hydrogen-bond strengths (e.g., using AIM theory) to identify dominant interactions.
- Experimental Reproducibility : Recrystallize the compound under varied conditions (e.g., solvent polarity, temperature) to assess polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
